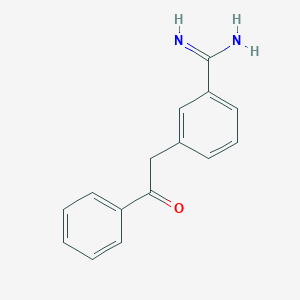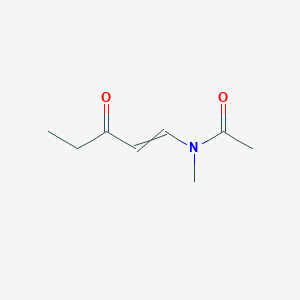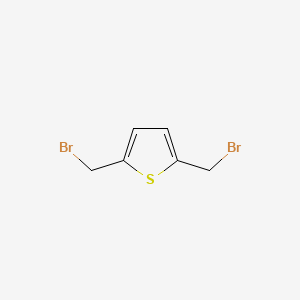
3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a carboximidamide group and a phenylethyl group containing a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with 2-oxo-2-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(2-hydroxy-2-phenylethyl)benzene-1-carboximidamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Benzene-1-carboximidamide: Shares the carboximidamide functional group but lacks the phenylethyl ketone moiety.
2-Oxo-2-phenylethyl derivatives: Compounds with similar phenylethyl ketone structures but different substituents on the benzene ring.
Uniqueness
3-(2-Oxo-2-phenylethyl)benzene-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
61625-31-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
3-phenacylbenzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O/c16-15(17)13-8-4-5-11(9-13)10-14(18)12-6-2-1-3-7-12/h1-9H,10H2,(H3,16,17) |
InChI 键 |
MHNYJQJQGJENIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)





